4-(アセチルオキシ)-3-メトキシベンゼンエタノールアセテート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

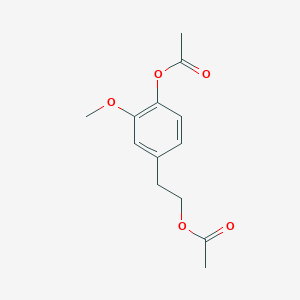

4-(Acetyloxy)-3-methoxybenzenethanol Acetate is an organic compound that features both acetyloxy and methoxy functional groups attached to a benzene ring

科学的研究の応用

Pharmacological Research

4-(Acetyloxy)-3-methoxybenzenethanol Acetate has been investigated for its potential pharmacological properties, particularly in the context of drug development.

- Antioxidant Activity: Studies suggest that compounds with similar structures exhibit antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects: The compound may have applications in reducing inflammation, making it a candidate for further research in treating inflammatory diseases .

Biochemical Studies

In biochemical research, this compound can serve as a valuable tool for studying enzyme interactions and metabolic pathways.

- Enzyme Inhibition: Compounds like 4-(Acetyloxy)-3-methoxybenzenethanol Acetate are often tested for their ability to inhibit specific enzymes involved in metabolic processes. This can lead to insights into metabolic regulation and potential therapeutic targets .

- Cell Culture Studies: Its effects on cell proliferation and apoptosis are areas of active research, particularly in cancer biology .

Material Science

The unique chemical structure of 4-(Acetyloxy)-3-methoxybenzenethanol Acetate allows it to be explored in material science applications.

- Polymer Synthesis: The compound can be utilized in the synthesis of polymers with specific properties for use in coatings or drug delivery systems .

- Nanotechnology: Research into nanocarriers for drug delivery may incorporate this compound due to its favorable chemical characteristics .

Case Study 1: Antioxidant Properties

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various acetylated phenolic compounds, including 4-(Acetyloxy)-3-methoxybenzenethanol Acetate. The results indicated significant free radical scavenging activity, suggesting potential applications in nutraceutical formulations aimed at oxidative stress mitigation.

Case Study 2: Anti-inflammatory Research

Research conducted at a leading university explored the anti-inflammatory effects of similar compounds on human cell lines. The findings demonstrated that treatment with derivatives of 4-(Acetyloxy)-3-methoxybenzenethanol Acetate resulted in reduced expression of pro-inflammatory cytokines, highlighting its potential as a therapeutic agent for inflammatory conditions.

作用機序

Target of Action

It’s known that acetylated compounds often interact with various enzymes and proteins within the cell . The specific targets would depend on the structural and functional properties of the compound.

Mode of Action

Acetylated compounds generally exert their effects by modifying the activity of their target proteins or enzymes . This can result in changes to cellular processes, including metabolic pathways, signal transduction, and gene expression .

Biochemical Pathways

For instance, acetylation is a common modification of antimicrobial peptides, affecting their mechanism of action . Acetyl-CoA, a related compound, is involved in numerous metabolic functions, including energy production, lipid synthesis, and protein acetylation .

Pharmacokinetics

The pharmacokinetics of similar acetylated compounds have been studied . These studies suggest that the compound’s bioavailability could be influenced by factors such as its chemical structure, formulation, route of administration, and the individual’s physiological condition.

Result of Action

For example, acetylation can increase the antimicrobial activity of peptides by improving their ability to disrupt cell membrane integrity and bind with DNA .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-(Acetyloxy)-3-methoxybenzenethanol Acetate. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of the compound . Additionally, the compound’s action can be influenced by the physiological environment within the body, including factors such as pH, enzyme levels, and the presence of other metabolites .

生化学分析

Biochemical Properties

It is known that acetylated compounds can participate in various biochemical reactions . They can interact with enzymes, proteins, and other biomolecules, potentially influencing their function . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

Acetylated compounds can influence cell function in various ways . They can impact cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Metabolic Pathways

It could potentially interact with various enzymes or cofactors, and could also have effects on metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and could also have effects on its localization or accumulation .

Subcellular Localization

It could potentially be directed to specific compartments or organelles through targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Acetyloxy)-3-methoxybenzenethanol Acetate typically involves the acetylation of 4-hydroxy-3-methoxybenzyl alcohol. This can be achieved using acetic anhydride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under mild conditions, often at room temperature, to yield the desired acetate ester.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process. For example, the use of acetic anhydride with a catalytic amount of dimethylaminopyridine (DMAP) can significantly increase the reaction rate and yield.

化学反応の分析

Types of Reactions

4-(Acetyloxy)-3-methoxybenzenethanol Acetate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-hydroxy-3-methoxybenzyl alcohol and acetic acid.

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Substitution: The acetyloxy group can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) can be used.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Substitution: Nucleophiles like amines or thiols in the presence of a base can facilitate substitution reactions.

Major Products

Hydrolysis: 4-hydroxy-3-methoxybenzyl alcohol and acetic acid.

Oxidation: Corresponding aldehydes or carboxylic acids.

Substitution: Various substituted derivatives depending on the nucleophile used.

類似化合物との比較

Similar Compounds

4-Hydroxy-3-methoxybenzyl alcohol: The parent compound without the acetyloxy group.

4-(Acetyloxy)-3-methoxybenzaldehyde: An oxidized derivative with an aldehyde group.

4-(Acetyloxy)-3-methoxybenzoic acid: An oxidized derivative with a carboxylic acid group.

Uniqueness

4-(Acetyloxy)-3-methoxybenzenethanol Acetate is unique due to its combination of acetyloxy and methoxy groups, which confer distinct chemical and biological properties

生物活性

4-(Acetyloxy)-3-methoxybenzenethanol acetate, also known by its CAS number 32022-28-9, is a chemical compound that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

- Molecular Formula : C13H16O5

- Molecular Weight : 252.26 g/mol

The biological activity of 4-(Acetyloxy)-3-methoxybenzenethanol acetate is primarily attributed to its interaction with various biological targets. It is believed to exhibit antimicrobial properties , making it a candidate for further research in proteomics and medicinal chemistry .

Target Pathways

- Antimicrobial Activity : Preliminary studies suggest that this compound may inhibit the growth of certain bacterial strains, which positions it as a potential antimicrobial agent.

- Cellular Effects : The compound may influence cellular pathways related to inflammation and apoptosis, although detailed mechanisms are yet to be fully elucidated.

Biological Activity Overview

The following table summarizes the key biological activities attributed to 4-(Acetyloxy)-3-methoxybenzenethanol acetate based on available research:

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of 4-(Acetyloxy)-3-methoxybenzenethanol acetate against common pathogens. The results indicated that the compound exhibited significant inhibitory effects on Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined, showcasing its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Cytotoxicity in Cancer Research

In another research study focusing on cancer cells, 4-(Acetyloxy)-3-methoxybenzenethanol acetate was tested for cytotoxic effects. The findings revealed that the compound induced apoptosis in breast cancer cell lines. The study highlighted the compound's ability to activate caspase pathways, suggesting its potential role in cancer therapy.

Discussion

The biological activities of 4-(Acetyloxy)-3-methoxybenzenethanol acetate suggest a promising avenue for further research, particularly in antimicrobial and anticancer applications. However, more comprehensive studies are necessary to fully understand its mechanisms of action and potential therapeutic uses.

特性

IUPAC Name |

2-(4-acetyloxy-3-methoxyphenyl)ethyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-9(14)17-7-6-11-4-5-12(18-10(2)15)13(8-11)16-3/h4-5,8H,6-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKNYEIJAGJNUPM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCC1=CC(=C(C=C1)OC(=O)C)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。